
4-Nitro-7-fluoranthenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-7-fluoranthenol is an organic compound with the molecular formula C16H9NO3 It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, with a nitro group (-NO2) and a hydroxyl group (-OH) attached to the fluoranthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitro-7-fluoranthenol can be synthesized through a multi-step process involving nitration and hydroxylation reactions. The nitration of fluoranthene is typically carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The hydroxylation step can be achieved using various methods, such as nucleophilic aromatic substitution, where a hydroxyl group is introduced to the nitro-substituted fluoranthene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-7-fluoranthenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-nitro-7-fluoranthenone.
Reduction: The nitro group can be reduced to an amino group, yielding 4-amino-7-fluoranthenol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 4-Nitro-7-fluoranthenone
Reduction: 4-Amino-7-fluoranthenol
Substitution: Various substituted fluoranthenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-7-fluoranthenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of 4-nitro-7-fluoranthenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. These intermediates can inhibit enzymes, disrupt cellular processes, and induce oxidative stress, contributing to the compound’s antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitro-8-fluoranthenol
- 4-Nitro-1-fluoranthenol
- 4-Nitro-7-fluorobenzofurazan
Uniqueness
4-Nitro-7-fluoranthenol is unique due to its specific substitution pattern on the fluoranthene core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
115664-57-8 |
|---|---|
Molekularformel |
C16H9NO3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4-nitrofluoranthen-7-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-6-2-4-10-9-3-1-5-11-13(17(19)20)8-7-12(15(9)11)16(10)14/h1-8,18H |
InChI-Schlüssel |
AUDDVSDSUDQHOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C(=CC=C4)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


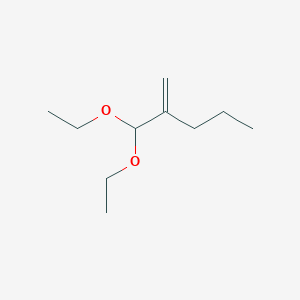
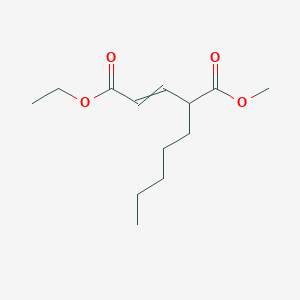

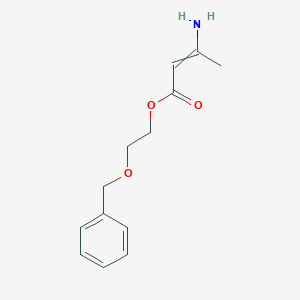

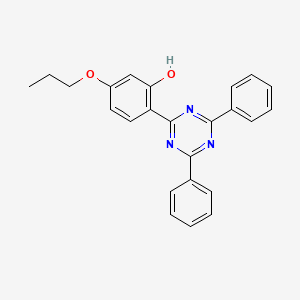
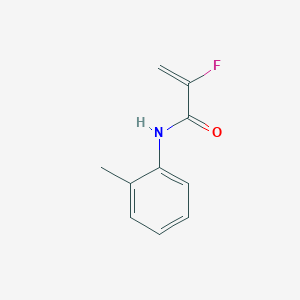

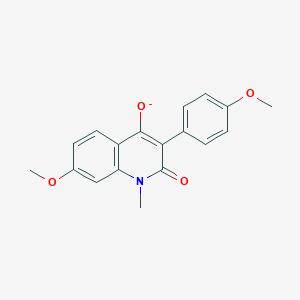
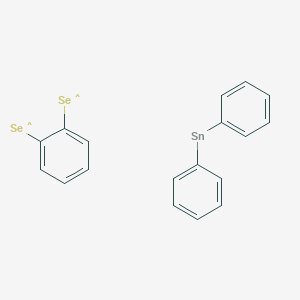
silane](/img/structure/B14305544.png)
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)

